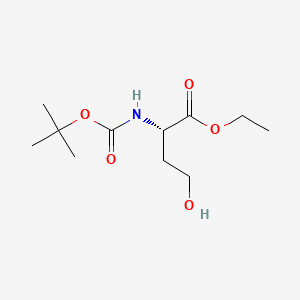

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Overview

Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Synthesis Analysis

The synthesis of Boc-protected amino acids can be accomplished by stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature . This is an example of an on-water reaction . The Boc group can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of Boc-protected amino acids typically includes the Boc group attached to the nitrogen atom of the amino acid . The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

Boc-protected amino acids can participate in various chemical reactions. For example, they can be used as starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group can be removed under acidic conditions to reveal the free amine .Scientific Research Applications

Synthesis of Edeine Analogs : This compound has been used in the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, which are valuable for synthesizing edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

HIV-Protease Assay Development : It's been used to prepare chromogenic amino acids for the solid-phase peptide synthesis of oligopeptides. These oligopeptides serve as sequence-specific chromogenic protease substrates for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Production of Biologically Active Substances : Baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates and 3-oxopentanoates using this compound can stereoselectively afford hydroxy esters. These are then converted into biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).

Statins Synthesis : It is integral in the synthesis of key precursors for statin side chains, specifically in enantioselective synthesis processes (Alonso, Santacana, Rafecas, & Riera, 2005).

Synthesis of Chiral Synthons : The compound is used in the production of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate, a chiral synthon important for drugs like atorvastatin (You, Liu, & Zheng, 2013).

Preparation of Enantiomerically Pure β-Hydroxy-Acid Derivatives : Used for substitutions and chain elongations in the synthesis of pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).

Development of Novel Anti-Juvenile Hormone Agents : Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, derived from this compound, has been used in the development of novel anti-juvenile hormone agents (Kuwano, Fujita, Furuta, & Yamada, 2008).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGDPHFPHJVSEC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652490 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147325-09-5 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

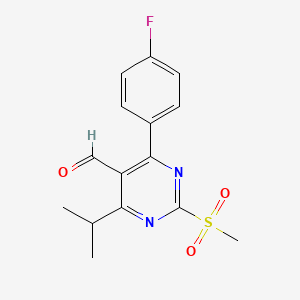

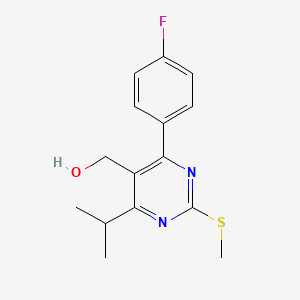

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)